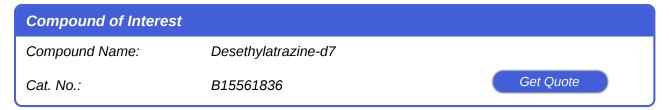


Desethylatrazine-d7: A Technical Guide for Researchers

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An In-depth Technical Guide on the Core Chemical Structure and Properties of **Desethylatrazine-d7** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of **Desethylatrazine-d7**. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds.

Chemical Identity and Properties

Desethylatrazine-d7 is the deuterated form of Desethylatrazine, a primary metabolite of the herbicide Atrazine. The deuterium labeling on the isopropyl group makes it an ideal internal standard for quantitative analysis by mass spectrometry.

Chemical Structure

The chemical structure of **Desethylatrazine-d7** is characterized by a triazine ring substituted with a chlorine atom, an amino group, and a deuterated isopropylamino group.

Physicochemical Properties

A summary of the key physicochemical properties of **Desethylatrazine-d7** and its non-deuterated analog, Desethylatrazine, is presented in the table below for easy comparison.



Property	Desethylatrazine-d7	Desethylatrazine
CAS Number	1216649-31-8[1][2]	6190-65-4[1]
Molecular Formula	C ₆ H ₃ D ₇ ClN ₅ [3]	C ₆ H ₁₀ CIN ₅
Molecular Weight	194.67 g/mol [3]	187.63 g/mol [1]
Appearance	White to off-white solid[1]	Colorless solid
Melting Point	No data available	132 - 134 °C[1]
Boiling Point	No data available[1]	No data available
Vapor Pressure	No data available[1]	No data available
Water Solubility	No data available	3.2 g/L[1]
Solubility in Organic Solvents	Soluble in DMSO (10 mg/mL) [3]	No specific data found
Log P (octanol/water)	No data available	1.51[1]

Synthesis and Metabolism Synthesis of Desethylatrazine-d7

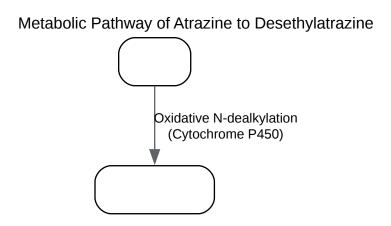
While a specific, detailed synthesis protocol for **Desethylatrazine-d7** is not readily available in the public domain, a plausible synthetic route can be inferred from general methods for preparing isotopically labeled triazine herbicides.[4] A common approach involves the sequential substitution of chlorine atoms on a cyanuric chloride core with the desired amino groups. For **Desethylatrazine-d7**, this would likely involve the reaction of cyanuric chloride first with ammonia and then with deuterated isopropylamine (isopropylamine-d7). The deuterated isopropylamine itself can be synthesized from deuterated acetone.

Metabolic Pathway of Atrazine to Desethylatrazine

Desethylatrazine is a major metabolite of Atrazine, formed through oxidative N-dealkylation, a process primarily mediated by cytochrome P450 enzymes in the liver.[5] This metabolic conversion is a key detoxification pathway for Atrazine. The deuteration in **Desethylatrazine**-



d7 is on the isopropyl group, which is not the site of this primary metabolic transformation from Atrazine.



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Metabolic Pathway of Atrazine

Experimental Protocols

Desethylatrazine-d7 is primarily used as an internal standard in analytical methods for the quantification of Atrazine and its metabolites in various matrices, such as water and soil samples. The following outlines a general experimental workflow for such an analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

General Analytical Workflow using GC-MS

- Sample Preparation:
 - A known volume of the environmental sample (e.g., 100 mL of water) is collected.
 - A precise amount of **Desethylatrazine-d7** internal standard solution is added to the sample.
 - The sample is extracted using a solid-phase extraction (SPE) cartridge to concentrate the analytes.



- The analytes are eluted from the SPE cartridge with an appropriate organic solvent (e.g., ethyl acetate).
- The eluate is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

GC-MS Analysis:

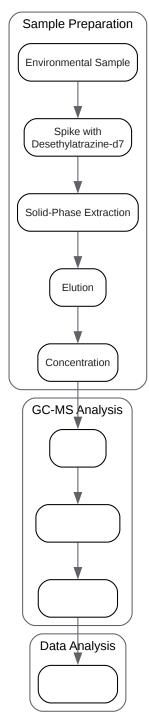
- A small aliquot of the concentrated extract is injected into the GC-MS system.
- The analytes are separated on a capillary column based on their boiling points and interactions with the stationary phase.
- The separated compounds enter the mass spectrometer, where they are ionized and fragmented.
- The mass spectrometer detects and quantifies the characteristic ions of both the target analytes and the **Desethylatrazine-d7** internal standard.

Quantification:

The concentration of the target analyte is determined by comparing the peak area of its
characteristic ion to the peak area of a characteristic ion of the known concentration of the
Desethylatrazine-d7 internal standard. This ratiometric measurement corrects for
variations in sample preparation and instrument response.



General Analytical Workflow for Desethylatrazine Analysis



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Analytical Workflow for Desethylatrazine



Toxicological Information

Specific toxicological studies on **Desethylatrazine-d7** are not available. The toxicological profile is generally considered to be similar to that of the non-deuterated Desethylatrazine.

According to safety data sheets, Desethylatrazine is harmful if swallowed or inhaled and causes serious eye irritation.[1] It is not classified as a carcinogen by IARC or ACGIH.[1] The toxicological effects of Desethylatrazine are generally similar to those of its parent compound, Atrazine.

The introduction of deuterium atoms into a molecule can sometimes alter its metabolic rate due to the kinetic isotope effect.[6][7] This can potentially lead to a different pharmacokinetic profile and, in some cases, reduced toxicity. However, without specific studies on **Desethylatrazine-d7**, this remains a theoretical consideration. Standard laboratory safety precautions should be followed when handling this compound.

Conclusion

Desethylatrazine-d7 is a valuable tool for analytical chemists, providing a reliable internal standard for the accurate quantification of Atrazine and its metabolites. Its chemical and physical properties are largely comparable to its non-deuterated analog, with the key difference being the isotopic labeling that enables its use in mass spectrometry-based methods. While detailed toxicological and physical property data for the deuterated form are limited, the information available for Desethylatrazine serves as a useful guide for safe handling and application.

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